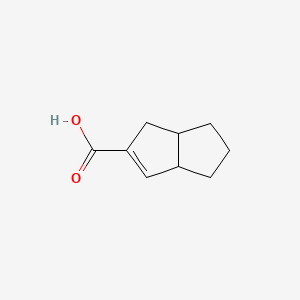

![molecular formula C18H14F4N2O4S B569653 (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide CAS No. 1166228-30-3](/img/structure/B569653.png)

(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide

Overview

Description

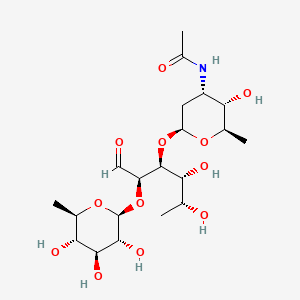

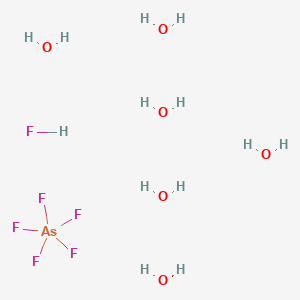

(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, also known as (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, is a useful research compound. Its molecular formula is C18H14F4N2O4S and its molecular weight is 430.374. The purity is usually 95%.

BenchChem offers high-quality (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Compounds in Drug Delivery Systems

Fluorinated compounds are extensively studied for their pharmacokinetic characteristics, aiming to improve the bioavailability of therapeutic agents. Innovations such as nanoencapsulation and the development of synthetic derivatives aim to enhance absorption, membrane transport, and overall bioavailability of these compounds, making them promising candidates for drug delivery systems. These methodological approaches include various nanotechnologies and synthetic modifications designed to optimize therapeutic efficacy and safety (Chimento et al., 2019).

Environmental Degradation of Fluorinated Chemicals

Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate of these substances. Understanding the degradation pathways, half-lives, and defluorination potential of fluorinated compounds is crucial for evaluating their environmental impact and for developing strategies to mitigate their persistence (Liu & Avendaño, 2013).

Anticancer Applications

Fluorinated compounds such as mafosfamide have been investigated for their anticancer properties. Preclinical investigations and clinical trials have explored their efficacy against various types of cancer cells, highlighting the potential of fluorinated compounds in cancer therapy (Mazur et al., 2012).

Prevention of Biofouling in Water Treatment

Non-oxidizing biocides, including fluorinated compounds, have been reviewed for their potential to prevent biofouling in reverse osmosis polyamide membrane systems. This application is significant for improving the efficiency and longevity of water treatment systems, although further research is needed to find safe and effective solutions (Da-Silva-Correa et al., 2022).

HIV Treatment

The development and optimization of indolylarylsulfones as potent inhibitors for the treatment of HIV highlight the potential of fluorinated compounds in antiviral therapy. These studies focus on structural modifications to improve efficacy against HIV, demonstrating the critical role of fluorinated compounds in developing new treatments (Famiglini & Silvestri, 2018).

Mechanism of Action

Target of Action

Bicalutamide, also known as (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, is a non-steroidal androgen receptor inhibitor . Its primary target is the androgen receptor , a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

Bicalutamide acts by binding to the androgen receptor, thereby inhibiting the action of androgens of adrenal and testicular origin . This competitive inhibition blocks the stimulation of normal and malignant prostatic tissue growth, which is driven by the androgens .

Biochemical Pathways

The exact biochemical pathways affected by Bicalutamide are complex and involve a variety of cellular processes. The primary pathway is the androgen signaling pathway . By inhibiting the androgen receptor, Bicalutamide prevents the translocation of the receptor into the nucleus, thus inhibiting the transcription of androgen-responsive genes .

Pharmacokinetics

Bicalutamide is slowly and saturably absorbed, but its absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . Bicalutamide is cleared almost exclusively by metabolism, which is largely mediated by cytochrome P450 (CYP) for ®-bicalutamide, but glucuronidation is the predominant metabolic route for (S)-bicalutamide .

Result of Action

The result of Bicalutamide’s action is the inhibition of the growth of normal and malignant prostatic tissue . This is achieved by blocking the action of androgens, which stimulate the growth of these tissues .

Action Environment

The action of Bicalutamide can be influenced by various environmental factors. Severe hepatic impairment can slow the elimination of ®-bicalutamide . Furthermore, the drug’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other drugs.

properties

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-4-2-3-12(19)7-14)16(25)24-13-6-5-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUHKUUHIXCACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=CC(=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1166228-30-3 | |

| Record name | 3-Fluoro-4-desfluoro bicalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166228303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(3-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUORO-4-DESFLUORO BICALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZS3UUD66Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

dimethylsilane](/img/structure/B569581.png)

![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)

![3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B569590.png)